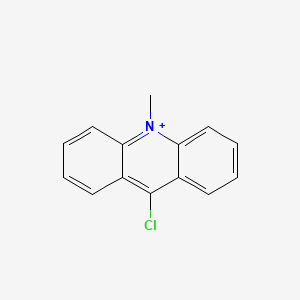

9-Chloro-10-methylacridinium

Description

Overview of the Acridine (B1665455) Scaffold in Contemporary Chemical Research

The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in various fields of chemical research. researchgate.netmdpi.com Its unique chemical and physical properties, including its planarity and ability to intercalate with DNA, have made it an important pharmacophore in the design of new therapeutic agents. researchgate.net Historically, acridine derivatives have been utilized as dyes and antiseptics, but their applications have since expanded significantly. mdpi.comnih.gov

In modern medicinal chemistry, the acridine framework is a key component in the development of a wide range of biologically active molecules. nih.gov Researchers have successfully synthesized acridine derivatives with anticancer, antimalarial, antiviral, and antibacterial properties. researchgate.net The versatility of the acridine scaffold allows for chemical modifications that can enhance the biological activity and target specificity of these compounds. researchgate.net For instance, substitutions on the acridine ring system are crucial for tailoring the molecule's interaction with biological targets, such as enzymes and nucleic acids. researchgate.netnih.gov Beyond medicine, acridine derivatives are also investigated for their potential in materials science, particularly in the development of chemosensors and photodynamic therapy agents. researchgate.netmdpi.com

Strategic Importance of the 10-Methylacridinium (B81027) Cation in Synthetic and Mechanistic Studies

The 10-methylacridinium cation is a pivotal entity in synthetic and mechanistic investigations within the realm of organic chemistry. Its strategic importance stems from its electron-accepting nature and its utility as a photoredox catalyst. researchgate.net The quaternization of the acridine nitrogen to form the 10-methylacridinium ion significantly enhances its electrophilicity and alters its photophysical properties, making it a powerful tool for promoting a variety of chemical transformations. researchgate.netresearchgate.net

In synthetic chemistry, 10-methylacridinium derivatives are employed as catalysts in a range of reactions, including oxidations and carbon-carbon bond-forming reactions. acs.org Their ability to absorb visible light and initiate electron transfer processes has been harnessed to drive reactions under mild conditions. acs.org Mechanistic studies often utilize the 10-methylacridinium cation to probe electron transfer pathways and to understand the intricacies of photochemical reactions. researchgate.netnih.gov The systematic modification of substituents on the acridinium (B8443388) core allows for the fine-tuning of its redox potentials and excited-state properties, providing valuable insights into structure-activity relationships. cardiff.ac.ukresearchgate.net

Scope and Academic Relevance of Research on 9-Chloro-10-methylacridinium and its Functional Analogues

Research focusing on this compound and its functional analogues holds significant academic relevance due to the unique reactivity imparted by the chlorine substituent at the 9-position. This specific substitution creates a highly reactive electrophilic center, making it a valuable precursor for the synthesis of a diverse array of 9-substituted acridinium derivatives. The lability of the 9-chloro group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The academic interest in these compounds is driven by the desire to develop novel molecules with tailored electronic and photophysical properties. For example, the synthesis of various 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates has been explored to study the effects of leaving groups on their chemiluminescent properties. cardiff.ac.ukresearchgate.net Furthermore, the investigation of 9-substituted 10-methylacridinium ions where an electron donor is directly linked to the acridinium acceptor has provided deep insights into photoinduced electron transfer processes. nih.govresearchgate.net These studies are crucial for the rational design of more efficient photoredox catalysts and molecular sensors. The development of novel 9-arylalkyl-10-methylacridinium derivatives as potent antibacterial agents targeting the FtsZ protein highlights the therapeutic potential of this class of compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

46492-10-8 |

|---|---|

Molecular Formula |

C14H11ClN+ |

Molecular Weight |

228.69 g/mol |

IUPAC Name |

9-chloro-10-methylacridin-10-ium |

InChI |

InChI=1S/C14H11ClN/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9H,1H3/q+1 |

InChI Key |

SCDPBLWNXODKAJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl |

Origin of Product |

United States |

Fundamental Photophysical and Electrochemical Properties: Advanced Research Perspectives

Excited-State Dynamics and Energy Transfer Mechanisms

The behavior of 9-chloro-10-methylacridinium upon light absorption is a complex interplay of various photophysical processes. Understanding these dynamics is crucial for optimizing its performance in photocatalytic applications.

Singlet and Triplet Excited State Characterization

Upon absorption of light, this compound is promoted to a singlet excited state. In many acridinium-based systems, this initially formed locally excited (LE) singlet state can undergo rapid processes. For instance, in the related 9-mesityl-10-methylacridinium (B1239669) cation, the LE state can undergo rapid charge transfer from the acridinium (B8443388) core to the mesityl group in polar solutions, forming a charge-transfer (CT) state. nih.gov This CT state can fluoresce and decays on a nanosecond timescale. nih.gov

Intersystem crossing from the singlet excited state can lead to the formation of a triplet excited state. For the 9-mesityl-10-methylacridinium ion, this acridinium-like, locally excited triplet state is formed in both fluid solution and glassy matrices. nih.gov The triplet state has a much longer lifetime than the singlet state, on the order of microseconds at room temperature in the absence of oxygen. nih.gov The quantum yield for the formation of this triplet state can be significant, and in some cases, it can be enhanced by the presence of a heavy atom, such as in iodomethane. nih.gov The energy of the triplet state is typically lower than that of the singlet and charge-transfer states. nih.gov

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a key process in the functionality of acridinium compounds as photoredox catalysts. When a 9-substituted 10-methylacridinium (B81027) ion is excited by light, it can act as a potent photooxidant. The excited state can accept an electron from a suitable donor, initiating a chemical reaction. The efficiency of this process is dependent on the driving force, which is determined by the redox potentials of the acridinium ion and the electron donor. sci-hub.senih.gov

In donor-acceptor systems where an electron donor is directly linked to the 9-position of the 10-methylacridinium moiety, intramolecular PET can occur. sci-hub.senih.gov Upon photoexcitation, an electron is transferred from the donor to the acridinium acceptor, creating a charge-separated or electron-transfer (ET) state. sci-hub.senih.govresearchgate.net The dynamics of this process, including the rates of both the forward and back electron transfer, have been extensively studied and can be analyzed using Marcus theory. sci-hub.senih.gov

Quantum Yields and Radiative/Non-Radiative Decay Pathways

The de-excitation of the excited states of this compound can occur through several pathways, each with an associated quantum yield. Radiative decay involves the emission of a photon, either through fluorescence from the singlet state or phosphorescence from the triplet state. Non-radiative decay pathways include internal conversion and intersystem crossing.

The fluorescence quantum yield of acridinium compounds can be influenced by the solvent and the presence of substituents. For some 9-substituted 10-methylacridinium ions, the formation of a triplet electron-transfer state can have a high quantum yield, exceeding 75% in some cases. nih.govresearchgate.nettuni.fi The lifetime of this triplet state is also a critical factor, with longer lifetimes being generally desirable for photocatalytic applications. nih.govresearchgate.nettuni.fi The stability of the acridinium ester and its chemiluminescent properties are also affected by the substituents, with electron-withdrawing groups and steric hindrance playing important roles. nih.gov

Redox Potentials and their Tuning via Structural Modification

The redox potentials of this compound are fundamental to its ability to participate in electron transfer reactions. These potentials can be precisely tuned through structural modifications, allowing for the rational design of catalysts for specific applications.

One-Electron Reduction Potentials via Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique used to determine the one-electron reduction potentials of chemical species. For acridinium compounds, this measurement provides crucial information about their ability to accept an electron in both the ground and excited states. The formal potential (E°') is a key parameter obtained from a cyclic voltammogram and is specific to the experimental conditions. researchgate.net

Influence of Substituents on Oxidation and Reduction Capabilities

The redox properties of the acridinium core can be significantly altered by the introduction of different substituents. rsc.org Electron-donating groups, such as amino or methoxy (B1213986) groups, tend to lower the reduction potential, making the compound a weaker oxidant. rsc.org Conversely, electron-withdrawing groups are expected to increase the reduction potential, enhancing the oxidizing power. nih.gov

The position of the substituent on the acridinium scaffold also has a strong influence on the redox behavior. rsc.org By strategically placing different functional groups, a wide range of excited-state reduction potentials can be achieved. For example, a series of acridinium salts with various substitution patterns have been synthesized, providing excited-state reduction potentials spanning from +1.19 V to +2.32 V versus the Saturated Calomel Electrode (SCE). rsc.org This tunability is a key advantage of acridinium-based photocatalysts, allowing for the optimization of their properties for a diverse array of chemical transformations. rsc.org

Solvatochromism and Environmental Sensitivity: Mechanisms and Characterization

The interaction between a dissolved chemical compound (a solute) and the surrounding solvent can significantly alter the compound's electronic and photophysical properties. This phenomenon, known as solvatochromism, is particularly pronounced in molecules that exhibit a substantial change in their dipole moment upon electronic excitation. Acridinium salts are a class of compounds known for their sensitivity to the local environment, making them valuable probes for solvent properties.

Intramolecular Charge Transfer (ICT) is a photophysical process occurring in molecules that contain both an electron-donating (D) and an electron-accepting (A) group, linked by a π-conjugated system. researchgate.net Upon absorption of light, an electron is excited from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), typically localized on the acceptor. This creates an excited state with significant charge separation.

A specific and important variant of this process is the Twisted Intramolecular Charge Transfer (TICT) phenomenon. researchgate.netacs.org In many D-A molecules, the donor and acceptor moieties are linked by a single bond that allows for rotational freedom. Following initial photoexcitation to a planar locally excited (LE) state, the molecule can undergo a conformational change, twisting around the single bond to a perpendicular geometry. nih.gov This twisting decouples the π-systems of the donor and acceptor, leading to a more complete charge separation and a highly polar, stabilized excited state known as the TICT state. tcichemicals.com The return of the TICT state to the ground state can occur through red-shifted fluorescence or non-radiative pathways, and the efficiency of these processes is highly dependent on the solvent's polarity and viscosity. researchgate.netacs.org

In the context of acridinium derivatives, these phenomena are prominently studied in compounds where the 9-position is substituted with an electron-donating group. A prime example is 9-mesityl-10-methylacridinium, where the electron-rich mesityl group acts as the donor and the acridinium cation is the acceptor. acs.org Upon illumination, this molecule forms a locally excited state which then undergoes rapid charge transfer from the mesityl group to the acridinium core in polar solvents, forming a charge-transfer (CT) state. nih.gov While this compound features an electron-withdrawing chloro group at the 9-position rather than a classic donor, the underlying principles of charge transfer and environmental sensitivity of the acridinium core remain central to understanding its photophysical behavior.

The energy levels of polar molecules, especially those that can form charge-transfer states, are strongly influenced by the polarity of the solvent. Polar solvents can stabilize both the ground state and the excited state, but the degree of stabilization often differs. In molecules that become more polar upon excitation, such as those undergoing ICT or TICT, a more polar solvent will stabilize the highly dipolar excited state more effectively than the ground state. This leads to a decrease in the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the emission spectrum. This positive solvatochromism is a hallmark of ICT/TICT processes. google.com

The 9-mesityl-10-methylacridinium cation serves as an excellent case study for the profound effect of solvent interactions on acridinium systems. Its fluorescence response is so sensitive to the environment that it can be used as a single-molecule sensor array to visually discriminate between various common solvents. scbt.comalfa-chemistry.com The distinct emission colors observed in different solvents are a composite result of the solvent's polarity, its ability to engage in specific interactions like lone-pair–π interactions, and the aggregation state of the acridinium salt. scbt.comalfa-chemistry.com By analyzing the RGB values of the fluorescence, a unique pattern for each solvent can be generated, allowing for high-accuracy identification of solvents and even the composition of binary mixtures. scbt.comalfa-chemistry.com

The table below demonstrates the effect of solvent polarity on the fluorescence emission of a representative acridinium salt, highlighting its solvatochromic behavior.

| Solvent | Relative Polarity | Observed Emission Color (for 9-mesityl-10-methylacridinium) |

| Toluene (B28343) | 0.099 | Green |

| Tetrahydrofuran (THF) | 0.207 | Yellow-Green |

| Dichloromethane (DCM) | 0.309 | Yellow |

| Acetone | 0.355 | Orange |

| Acetonitrile (MeCN) | 0.460 | Red |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Deep Red |

| Data derived from studies on 9-mesityl-10-methylacridinium and general solvent polarity indices. scbt.comalfa-chemistry.comnih.gov |

Advanced Spectroscopic Investigations (Excluding Basic Identification)

To probe the complex excited-state dynamics and transient species involved in the photophysics of acridinium compounds, researchers employ a range of advanced spectroscopic techniques that provide information on timescales from femtoseconds to milliseconds.

Time-resolved spectroscopy is crucial for elucidating the sequence of events that follow photoexcitation. For donor-acceptor acridinium systems like 9-mesityl-10-methylacridinium, these techniques have provided a detailed picture of its excited-state dynamics. acs.org

Upon illumination with blue or near-UV light, the molecule is promoted to a locally excited (LE) singlet state, which is largely characteristic of the acridinium moiety. nih.gov In polar solvents, this LE state rapidly converts to a charge-transfer (CT) state on a picosecond timescale. This CT state is fluorescent and decays on the nanosecond timescale. nih.gov In fluid solutions at room temperature, the LE and CT states exist in thermal equilibrium. nih.gov

Furthermore, intersystem crossing (ISC) from the CT state competes with fluorescence and non-radiative decay, leading to the formation of a locally excited triplet state (³LE*). nih.gov This triplet state has a much longer lifetime, on the order of tens of microseconds at room temperature in the absence of oxygen, and can survive for milliseconds in a glassy matrix at low temperatures (77 K). nih.govnih.gov Time-resolved spectroscopy has been instrumental in measuring the lifetimes and quantum yields of these various transient species. acs.orgnih.gov

Table of Photophysical Events for 9-Mesityl-10-methylacridinium

| Event | State | Timescale | Technique |

|---|---|---|---|

| Light Absorption | S₀ → S₁ (LE) | Femtoseconds | UV-Vis Spectroscopy |

| Charge Transfer | S₁ (LE) → S₁ (CT) | Picoseconds | Femtosecond Transient Absorption |

| Fluorescence | S₁ (CT) → S₀ | Nanoseconds | Time-Resolved Emission Spectroscopy |

| Intersystem Crossing | S₁ (CT) → T₁ (LE) | Nanoseconds | Time-Resolved Absorption |

| Phosphorescence | T₁ (LE) → S₀ | Microseconds to Milliseconds | Time-Resolved Emission Spectroscopy |

This table summarizes findings from studies on 9-mesityl-10-methylacridinium. acs.orgnih.govnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. It is an invaluable tool for studying photochemical reactions that involve electron transfer or the formation of radical intermediates.

In the study of acridinium compounds, EPR has been used to directly observe the radical species formed during photochemical processes. For instance, the photolysis of 9-mesityl-10-methylacridinium in benzonitrile (B105546) has been shown to produce an acridinyl radical, which was unambiguously detected by EPR spectroscopy. This observation confirmed that a sacrificial process can lead to the formation of this radical species.

Additionally, time-resolved EPR (TREPR) has been employed to study the transient triplet states generated upon photoexcitation. TREPR measurements on donor-acceptor acridinium systems have provided direct evidence for the formation of an acridinium-localized excited triplet state, complementing the findings from time-resolved absorption spectroscopy.

The crystal structure of 9-mesityl-10-methylacridinium perchlorate (B79767), for example, shows that the acridine (B1665455) ring system is not perfectly planar. acs.org The central ring containing the nitrogen atom often adopts a slight, flattened-boat conformation. A crucial finding from the structure of the 9-mesityl derivative is that the plane of the mesityl group is nearly perpendicular to the plane of the acridinium core. acs.org This orthogonal arrangement minimizes π-conjugation between the donor and acceptor moieties in the ground state, which is a key factor in its photophysical behavior. acs.org

In other derivatives, such as 9-ethyl-10-methylacridinium trifluoromethanesulfonate (B1224126), the two outer aromatic rings of the acridine core are nearly coplanar, with a very small dihedral angle between them. The packing of these cations in the crystal lattice is governed by various non-covalent interactions, including C–H···O hydrogen bonds, π–π stacking interactions between adjacent acridine rings, and interactions with the counter-anion. nih.gov These structural details are fundamental to understanding the solid-state properties and intermolecular interactions of this class of compounds.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Radical Reaction Pathways Initiated by Acridinium (B8443388) Cations

Acridinium cations, including 9-chloro-10-methylacridinium, are well-established precursors for initiating radical-based transformations, primarily through photoredox catalysis. acs.org Upon absorption of light, the acridinium cation is promoted to an electronically excited state, which is a much stronger oxidant than its ground state. This excited state can then interact with a suitable electron donor in a process that generates radical species, thereby initiating a cascade of chemical reactions. nih.gov While the core reactivity resides in the acridinium scaffold, the substituent at the 9-position, such as the chloro group, modulates the electronic properties and, consequently, the specific reaction pathways and efficiencies.

The key step in initiating radical chemistry is the formation of the acridinyl radical (Acr•). This occurs when the photo-excited acridinium cation (*Acr+) is quenched by a single electron transfer (SET) from an electron donor substrate. nih.gov This process generates the neutral acridinyl radical and the radical cation of the donor substrate.

Alternatively, in systems designed with an intramolecular electron donor, such as the well-studied 9-mesityl-10-methylacridinium (B1239669) ion, photoexcitation directly produces an electron-transfer state, which consists of the acridinyl radical and the mesitylene (B46885) radical cation moiety. researchgate.netrsc.org The resulting acridinyl radical is a versatile intermediate. While it is often re-oxidized to regenerate the catalyst in many oxidative cycles, it can also act as a potent photoreductant in its own right, enabling transformations not accessible through oxidative quenching alone. nih.govchemrxiv.org

The reactivity of the substrate-derived radical cation is also a central feature. For instance, in the photocatalytic oxygenation of toluene (B28343) using a related acridinium catalyst, the initially formed toluene radical cation undergoes deprotonation to yield a benzyl (B1604629) radical. This benzyl radical then reacts with molecular oxygen to drive the subsequent oxidation reactions. chemrxiv.org The generation and subsequent reaction of these radical intermediates are foundational to the synthetic utility of acridinium photocatalysis.

Acridinium-initiated radical formation provides a powerful platform for constructing complex molecular architectures through radical cascade cyclizations. chemrxiv.org These processes involve a sequence of intramolecular radical additions to unsaturated bonds, creating multiple rings in a single, efficient operation. The reaction is initiated by the generation of a radical species which then undergoes a cascade of cyclization events before the sequence is terminated.

Recent studies have demonstrated the application of acridinium photocatalysts in mediating divergent radical cascade annulations of 1,6-enynes. iu.edu In these reactions, a photocatalytically generated radical adds to the alkyne moiety of the 1,6-enyne, producing a vinyl radical. This intermediate then triggers a cascade of cyclizations to rapidly assemble novel tricyclic and spiro-tetracyclic frameworks. The specific pathway and final product can be controlled by the reaction conditions and the substitution pattern of the starting material.

Another significant application is the monofluoromethyl radical cascade reaction of alkenyl N-arylamides. chemrxiv.orgresearchgate.net An acridinium photocatalyst is used to reductively activate an iodine(III) reagent, generating a monofluoromethyl radical. This radical adds to the alkene of the N-arylamide, initiating a cyclization cascade that results in the formation of monofluoromethylated oxindoles and other N-heterocycles, which are of significant interest in medicinal chemistry. chemrxiv.orgresearchgate.net

Single Electron Transfer (SET) Mechanisms in Oxidative Transformations

Single Electron Transfer (SET) is the cornerstone of the oxidative power of acridinium photocatalysts. chemrxiv.org In its photo-excited state, the this compound cation becomes a highly potent oxidant capable of abstracting an electron from a wide range of organic substrates that are inert to the ground-state catalyst. The oxidizing strength is quantified by the reduction potential of the excited state. For instance, related 9-aryl-10-methylacridinium ions have one-electron reduction potentials (E_red) of approximately -0.53 V vs SCE in their ground state, but upon excitation, their oxidizing power increases dramatically, enabling the oxidation of substrates with high oxidation potentials. chemrxiv.org This photo-induced SET process converts the substrate into a radical cation, priming it for subsequent chemical transformations such as bond cleavage, addition, or cyclization. researchgate.net

Electron transfer involving acridinium cations can occur through two distinct mechanisms: intermolecular and intramolecular.

Intermolecular Electron Transfer : This is the more common pathway, where the photo-excited acridinium cation accepts an electron from a separate substrate molecule in the reaction mixture. chemrxiv.org An example is the oxidation of toluene, where electron transfer occurs from the toluene molecule to the excited acridinium catalyst, generating the toluene radical cation and the acridinyl radical. chemrxiv.org This process is fundamental to a vast array of photoredox reactions where the catalyst and substrate are distinct species. nih.gov

Intramolecular Electron Transfer : This mechanism is operative in specifically designed acridinium salts that contain both an electron-donating and an electron-accepting moiety within the same molecule. The archetypal example is the 9-mesityl-10-methylacridinium ion, where the acridinium core acts as the acceptor and the orthogonal mesityl group serves as the donor. researchgate.net Upon photoexcitation, an electron is transferred from the mesityl group to the acridinium core, creating a charge-separated or electron-transfer (ET) state (Acr•-Mes•+). researchgate.net This ET state has been shown to have a remarkably long lifetime, which allows it to participate in subsequent, highly efficient chemical reactions. researchgate.net

A crucial step for a catalytic process is the efficient regeneration of the catalyst to enable high turnover numbers. In oxidative transformations mediated by acridinium cations, the acridinyl radical formed after the initial SET event must be converted back to the ground-state acridinium cation to close the catalytic cycle.

In aerobic oxidation reactions, this regeneration is often accomplished using molecular oxygen as a terminal oxidant. The acridinyl radical can transfer an electron to O₂, forming the superoxide (B77818) radical anion (O₂•⁻). The acridinium cation is thus restored. In a specific pathway for the oxygenation of toluene, the acridinyl radical moiety of the catalyst's electron-transfer state is oxidized by the superoxide anion, which is formed from an initial electron transfer from the acridinyl radical to O₂. This regenerates the ground state of the catalyst, Acr⁺–XylCl, and produces hydrogen peroxide as a byproduct. chemrxiv.org This turnover mechanism allows a small amount of the acridinium salt to facilitate a large number of transformations.

Pseudobase Formation and Equilibration Dynamics

In aqueous solutions, the reactivity of the this compound cation is significantly influenced by pH due to its equilibrium with a corresponding "pseudobase". This equilibrium involves the nucleophilic addition of a hydroxide (B78521) ion to the electron-deficient C-9 position of the acridinium ring system. This reaction neutralizes the positive charge on the acridinium nitrogen and forms a neutral covalent adduct, 10-methyl-9-chloro-9-hydroxy-9,10-dihydroacridine.

The position of this equilibrium is described by the pK_ROH value, which is the pH at which the concentrations of the cation and the pseudobase are equal. The rates of both the forward reaction (hydroxide addition, characterized by the rate constant k_OH) and the reverse reaction (elimination of hydroxide, characterized by k₂) have been studied for a series of 9-substituted 10-methylacridinium (B81027) cations. The presence of different substituents at the C-9 position has a profound effect on both the kinetics and the thermodynamics of pseudobase formation. While specific data for the 9-chloro derivative is part of the broader class, studies on related compounds show that electron-withdrawing groups generally stabilize the pseudobase adduct.

Table 1: Equilibrium Constants for Pseudobase Formation of Selected 9-Substituted 10-Methylacridinium Cations in Aqueous Solution at 25°C

| 9-Substituent | pK_ROH |

| H | 10.01 |

| CH₃ | 11.4 |

| C₆H₅ | 10.8 |

| (CH₃)₂CH | 9.7 |

This table, adapted from related research, illustrates the influence of the C-9 substituent on the stability of the pseudobase. A lower pK_ROH value indicates greater stability of the pseudobase relative to the cation. iu.edu

The equilibration dynamics are rapid and pH-dependent. At low pH, the cationic form predominates, while in basic solutions (pH > pK_ROH), the equilibrium shifts significantly towards the neutral pseudobase. This dynamic behavior is critical, as the formation of the pseudobase deactivates the catalytic properties of the acridinium cation that rely on its positive charge and electron-deficient nature. Therefore, controlling the pH is essential when using these compounds in aqueous or protic media.

Kinetics of Hydroxide Ion Attack and Decomposition

The reaction of this compound with hydroxide ions is a key step in both its decomposition and its productive chemiluminescent pathway. The electrophilic carbon at position 9 is susceptible to nucleophilic attack by anions like the hydroxide ion (OH⁻). nih.gov

The kinetics of hydroxide ion attack on similar 9-substituted 10-methylacridinium cations have been studied over a pH range of approximately 9 to 13. researchgate.net These studies allow for the separation of the rate constants for the formation (kOH) and decomposition (k2) of the resulting pseudobase. researchgate.net

Table 1: Rate Constants for Hydroxide Ion Attack and Pseudobase Decomposition for 9-Substituted 10-Methylacridinium Cations

| 9-Substituent | kOH (M-1s-1) | k2 (s-1) |

|---|---|---|

| H | High | High |

| Primary Alkyl | Moderate | Moderate |

| Secondary Alkyl | Low | Low |

| Aryl | Low | Moderate |

This table provides a generalized representation of the trends observed in the reactivity of 9-substituted 10-methylacridinium cations with hydroxide ions. The actual values can vary depending on the specific substituent and reaction conditions. researchgate.net

Influence of Substituents on Pseudobase Stability and Reactivity

The stability and reactivity of the pseudobase formed from the attack of a hydroxide ion on a 9-substituted 10-methylacridinium cation are significantly influenced by the nature of the substituent at the 9-position. The formation of a pseudobase from the this compound cation is a crucial intermediate step.

Studies on a series of 9-substituted 10-methylacridinium cations have revealed that the stability of the pseudobase relative to the cation is affected by the substituent at the C-9 position. researchgate.net For instance, an isopropyl group at C-9 enhances pseudobase stability, while other alkyl and aryl substituents can have varying effects. researchgate.net There isn't a simple direct relationship between the size of the C-9 substituent and the stability of the pseudobase. researchgate.net

The rate constants for hydroxide ion attack (kOH) on these cations generally follow the order: H > primary alkyl > secondary alkyl > aryl. researchgate.net This trend suggests that steric hindrance plays a role in the initial attack. The rate constants for the decomposition of the pseudobase (k2) are less predictable but generally follow the order: H > primary alkyl > aryl > secondary alkyl. researchgate.net These observations are consistent with a balance between the destabilization of the cation due to interactions between the C-9 substituent and the hydrogen atoms at positions 1 and 8, and the reduced solvation of the pseudobase with larger C-9 substituents. researchgate.net

Concerted Multiple-Bond Cleavage Decomposition Processes

The chemiluminescent reaction of acridinium compounds is characterized by a concerted multiple-bond cleavage decomposition process, which is essential for achieving high light emission efficiency. acs.org

Mechanistic Insights in Chemiluminescent Reactions

The chemiluminescence of this compound and its derivatives is initiated by an oxidant, typically hydrogen peroxide, in an alkaline environment. nih.gov The process begins with the nucleophilic attack of the hydroperoxide anion (OOH⁻) on the electrophilic carbon atom at position 9 of the acridinium ring. nih.govnih.gov

This initial addition is followed by a series of reactions that can proceed through different proposed pathways. One proposed mechanism involves the formation of a highly strained four-membered dioxetanone intermediate. researchgate.netnih.govresearchgate.net Another proposed mechanism suggests a concerted multiple-bond cleavage decomposition of a 9-carboperoxy-9-hydroxyacridan intermediate. acs.org Both pathways lead to the formation of an electronically excited product. nih.gov The efficiency of the formation of this excited state is influenced by the nature of the leaving group at the 9-position. nih.govresearchgate.net

Formation of Excited Acridone (B373769) Species

The ultimate light-emitting species in the chemiluminescent reaction of this compound is the electronically excited state of 10-methyl-9-acridinone. acs.orgnih.govresearchgate.net The decomposition of the unstable intermediate, be it a dioxetanone or a 9-carboperoxy-9-hydroxyacridan, releases a significant amount of energy. nih.govnih.govresearchgate.net This energy is sufficient to populate the singlet excited state of the corresponding acridone. acs.org

The excited 10-methyl-9-acridinone then relaxes to its ground state by emitting a photon of light. nih.govgoogle.com The wavelength of the emitted light is characteristic of the acridone species. For many acridinium compounds, this emission occurs in the blue region of the spectrum. google.com However, the emission properties can be shifted to longer wavelengths by attaching suitable functionalities to the acridinium nucleus, thereby extending the conjugated system. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 10-methyl-9-acridinone |

| 9-carboperoxy-9-hydroxyacridan |

| Crystal Violet |

| 2-Butoxyethanol |

| Naphthalene (B1677914) |

| 1-methylcyclohexene |

| Limonene |

| 9-mesityl-10-methylacridinium perchlorate (B79767) |

| 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane |

| Sodium azide |

| Polystyrene |

| Benzoic acid |

| Formic acid |

Applications in Photoredox Catalysis: Advanced Principles and Synthetic Scope

Design Principles and Optimization of 10-Methylacridinium (B81027) Photocatalysts

The efficacy of 10-methylacridinium salts as photocatalysts is rooted in their electronic structure. Upon irradiation with visible light, they are promoted to an excited state with exceptionally high oxidizing potential, capable of activating a wide range of organic substrates through single-electron transfer (SET). youtube.com The design and optimization of these catalysts involve systematic structural modifications to tune their redox properties and reactivity for specific applications. youtube.comnih.gov Key variables that are often manipulated include the substituent at the 9-position and modifications to the acridinium (B8443388) core itself. youtube.com

The substituent at the 9-position of the acridinium ring plays a critical role in defining the catalyst's performance. The introduction of bulky aryl groups, such as mesityl (2,4,6-trimethylphenyl), led to the development of highly efficient and robust photocatalysts like the 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺–Mes). nih.gov Photoexcitation of Acr⁺–Mes leads to an intramolecular electron transfer from the mesityl moiety to the acridinium core, forming a long-lived electron-transfer (ET) state (Acr•-Mes•⁺) with both potent oxidizing (mesityl radical cation) and reducing (acridinyl radical) capabilities. researchgate.netresearchgate.net

Further tuning of the catalyst's properties can be achieved by introducing electron-withdrawing or -donating groups onto the aryl substituent. For instance, halogenated aryl groups have been investigated to enhance the oxidizing power of the catalyst. A study comparing 9-mesityl-10-methylacridinium with its halogenated xylyl analogues, such as 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium ([Acr⁺–XylCl]ClO₄⁻), revealed important structure-property relationships. acs.org While the one-electron reduction potentials remained similar across the series, the one-electron oxidation potentials (Eₒₓ) were significantly increased with halogen substitution, enhancing the catalyst's oxidizing ability. acs.org This enhanced power allowed the halogenated catalyst to perform reactions, such as the oxygenation of toluene (B28343), which were not possible with the less oxidizing Acr⁺–Mes. acs.org

| Compound | Ered (V vs SCE) in MeCN | Eox (V vs SCE) in MeCN |

|---|---|---|

| 9-(2,6-Dimethylphenyl)-10-methylacridinium (Acr⁺–Xyl) | -0.55 | +2.15 |

| 9-(4-Fluoro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺–XylF) | -0.53 | +2.20 |

| 9-(4-Chloro-2,6-dimethylphenyl)-10-methylacridinium (Acr⁺–XylCl) | -0.53 | +2.21 |

| 9-Mesityl-10-methylacridinium (Acr⁺–Mes) | -0.57 | N/A |

Beyond the 9-position, modifications to the acridinium core itself offer another avenue for catalyst optimization. One strategy involves creating electron-deficient acridinium salts to boost their excited-state oxidation potential. uni-regensburg.de For example, Brønsted acid activation of acridone (B373769) precursors can lead to the in situ generation of acridinium salts with dramatically increased oxidizing power (by +0.8 V), enabling the oxidation of even electron-deficient arenes. uni-regensburg.de Another approach is the late-stage diversification of a pre-functionalized acridinium scaffold. By starting with a linchpin like a tetrafluoro acridinium salt, nucleophilic aromatic substitution reactions can be employed to introduce various functionalities, leading to a library of catalysts with a broad spectrum of photoredox properties. nih.gov These tailored catalysts can then be applied to more specialized reactions, such as bifunctional photoredox catalysis. nih.gov

Catalytic Mechanisms in Diverse Organic Transformations

The high excited-state oxidizing potential of 10-methylacridinium photocatalysts enables a wide array of organic transformations through a general mechanistic framework. The cycle typically begins with the photoexcited catalyst oxidizing a substrate via single-electron transfer to generate a radical cation. This highly reactive intermediate can then undergo various subsequent reactions, including bond formation, fragmentation, or reaction with a nucleophile, before the catalyst is regenerated to complete the cycle.

Acridinium photocatalysts are effective in promoting C–C bond formation. One such example is the photocatalytic coupling of 9,10-dimethylanthracene. researchgate.net The photoinduced electron-transfer state of 9-mesityl-10-methylacridinium ion (Acr⁺-Mes) oxidizes the dimethylanthracene to its radical cation. Subsequent deprotonation from a methyl group generates an anthracenylmethyl radical. The coupling of two such radicals results in the formation of a new C–C bond, producing dimethylepidopterene. researchgate.net Similarly, in a cascaded chalcogenation of aryl alkynoates, the 9-mesityl-10-methylacridinium photocatalyst initiates a radical process that results in the formation of new C–S/C–Se, C–C, and C=O bonds in a single, efficient step. nih.gov

Acridinium salts have proven to be excellent catalysts for the anti-Markovnikov hydrofunctionalization of alkenes, a challenging but highly valuable transformation. A general method for the intermolecular anti-Markovnikov hydroamination of alkenes with various nitrogen-based nucleophiles has been developed, showcasing the broad utility of photoredox catalysis in C–N bond formation. acs.org

A notable application is the direct anti-Markovnikov addition of carboxylic acids to alkenes, catalyzed by the Fukuzumi acridinium salt (a 9-phenyl-10-methylacridinium derivative) in conjunction with a hydrogen atom donor like thiophenol or sodium benzenesulfinate. nih.govunc.edu The proposed mechanism involves the following key steps:

Oxidation of the alkene by the photoexcited acridinium catalyst (1*) generates an alkene radical cation (6).

The carboxylate nucleophile adds to the less sterically hindered position of the radical cation, forming the key radical intermediate (7).

A hydrogen atom transfer (HAT) from the hydrogen atom donor (e.g., benzenesulfinic acid, 5) to the radical intermediate (7) furnishes the final anti-Markovnikov ester product and a sulfinyl radical.

The reduced acridinium catalyst is re-oxidized by the sulfinyl radical to regenerate the ground-state catalyst and complete the catalytic cycle. nih.gov

This method allows for the efficient synthesis of anti-Markovnikov esters from a variety of oxidizable olefins, including styrenes and enamides. nih.gov

10-Methylacridinium derivatives, particularly Acr⁺–Mes, are potent catalysts for photooxygenation reactions. researchgate.net These catalysts can function through two distinct mechanisms: Type II photooxygenation, which involves energy transfer to ground-state oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), and electron-transfer photooxygenation. nih.gov

Trifluoromethylation and other Halogenation Reactions

The introduction of trifluoromethyl groups and other halogens into organic molecules is of significant interest in medicinal chemistry due to the unique properties these substituents impart. nih.gov 9-Chloro-10-methylacridinium and its derivatives have emerged as powerful metal-free photocatalysts for such transformations.

In the realm of trifluoromethylation, 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium perchlorate (B79767) ([Acr⁺–XylCl]ClO₄⁻) has been effectively used to catalyze the trifluoromethylation of toluene derivatives. acs.orgacs.org This reaction employs S-(trifluoromethyl)dibenzothiophenium (CF₃DBT⁺) as the trifluoromethyl source. acs.orgfigshare.com The catalytic cycle is initiated by photoexcitation of the acridinium catalyst, which then facilitates the transfer of a trifluoromethyl group to the aromatic substrate.

Beyond trifluoromethylation, acridinium-based photocatalysts are also instrumental in other halogenation reactions. For instance, 9-mesityl-10-methylacridinium has been used for the photocatalytic bromination of aromatic hydrocarbons with high selectivity for monobrominated products. researchgate.net These reactions often proceed via a radical mechanism, where the photo-excited catalyst initiates the formation of a halogen radical, which then reacts with the substrate. researchgate.net The choice of halogen source is crucial and can range from N-halosuccinimides to hydrohalic acids. researchgate.netresearchgate.netrsc.org The versatility of these catalysts allows for the chlorination, bromination, and even fluorination of a range of organic compounds, including alkenes and aromatic systems. researchgate.netrsc.org

Table 1: Examples of Halogenation Reactions Catalyzed by Acridinium Photocatalysts

| Substrate | Reaction Type | Photocatalyst | Halogen Source | Product | Reference |

| Toluene Derivatives | Trifluoromethylation | [Acr⁺–XylCl]ClO₄⁻ | CF₃DBT⁺ | Trifluoromethylated Toluene | acs.org |

| Unactivated Alkenes | Chloro-, Bromo-trifluoro-methylation | Mes-Acr⁺-Me | CF₃SO₂Na, N-halophthalimide | Halogenated Alkane | researchgate.net |

| Aromatic Hydrocarbons | Bromination | 9-Mesityl-10-methylacridinium | HBr/O₂ | Monobrominated Aromatic | researchgate.net |

| Styrenes | Fluorination | Mes-Acr | Et₃N·3HF | Fluorinated Alkane | rsc.org |

Decarboxylative-Decarbonylative Alkylation

Photoredox catalysis with this compound and related acridinium salts also enables decarboxylative functionalization reactions. These reactions are particularly valuable as they utilize readily available carboxylic acids as starting materials for the generation of alkyl radicals. While specific examples detailing decarboxylative-decarbonylative alkylation using this compound are not prevalent in the provided search results, the general principle of photoredox-mediated decarboxylation is well-established for acridinium catalysts.

The process typically involves the photo-excited acridinium catalyst oxidizing an alkyl carboxylic acid, leading to the loss of carbon dioxide and the formation of an alkyl radical. This highly reactive intermediate can then participate in various bond-forming reactions, including alkylation. The efficiency of this process is dependent on the oxidation potential of the catalyst and the nature of the carboxylic acid.

Process Optimization and Scalability in Photoredox Catalysis

The practical application of photoredox catalysis in industrial settings hinges on the optimization of reaction conditions and the ability to scale up the process. Key factors in this endeavor include the choice of solvent, the light source, and the reactor design.

Solvent Effects and Light Source Considerations

The solvent plays a critical role in photoredox catalysis, influencing catalyst solubility, stability, and the efficiency of the photochemical processes. For acridinium-based photocatalysts, solvents like acetonitrile, dichloromethane, and chloroform (B151607) are commonly employed. acs.orgacs.org The polarity and coordinating ability of the solvent can affect the lifetime and energy of the excited state of the photocatalyst. researchgate.net For instance, the one-electron reduction potentials of acridinium catalysts have been determined in acetonitrile. acs.orgacs.orgfigshare.com

The choice of light source is equally important. Acridinium catalysts are typically activated by visible light, with blue LEDs being a common and energy-efficient choice. acs.org The wavelength of the light source should ideally match the absorption maximum of the photocatalyst to ensure efficient excitation. The intensity of the light can also impact the reaction rate, with higher intensity generally leading to faster reactions, although care must be taken to avoid photodegradation of the catalyst or products.

Continuous-Flow Synthesis Approaches

Continuous-flow reactors offer significant advantages for the scalability of photochemical reactions. They provide excellent control over reaction parameters such as light irradiation, temperature, and reaction time. The high surface-area-to-volume ratio in flow reactors ensures uniform light distribution, which is often a challenge in large-scale batch reactors. Furthermore, continuous-flow systems can be readily automated and allow for the safe handling of reactive intermediates. The application of continuous-flow technology to photoredox catalysis, including reactions mediated by acridinium salts, has been shown to improve efficiency, selectivity, and safety, paving the way for large-scale industrial synthesis. rsc.org

Comparison with Other Organic and Transition-Metal Photocatalysts

This compound belongs to the class of organic photocatalysts, which offer several advantages over traditional transition-metal-based photocatalysts like those containing ruthenium and iridium.

Table 2: Comparison of this compound with Other Photocatalysts

| Feature | This compound | Ruthenium/Iridium Complexes | Other Organic Dyes |

| Cost & Availability | Generally lower cost and more readily available from simpler starting materials. | Higher cost due to precious metal content. | Varies, but many are readily synthesized. |

| Toxicity | Lower toxicity and easier removal from products, which is crucial for pharmaceutical applications. beilstein-journals.org | Potential for heavy metal contamination in the final product. | Generally low toxicity. beilstein-journals.org |

| Redox Potentials | Possesses a high excited-state oxidation potential, making it a strong photo-oxidant. acs.orgfigshare.com | Tunable redox potentials, but often have lower oxidation power than excited acridinium salts. nih.gov | A wide range of redox potentials is available. |

| Photostability | Can be susceptible to photodegradation under prolonged irradiation. rsc.org | Generally high photostability. | Varies greatly depending on the structure. |

| Mechanism | Often operates via an oxidative quenching cycle due to its strong oxidizing power in the excited state. | Can operate through both oxidative and reductive quenching cycles. | Can operate through various quenching cycles. beilstein-journals.org |

Compared to other organic photocatalysts, such as eosin (B541160) Y or rose bengal, acridinium salts like this compound often exhibit higher excited-state energies and oxidation potentials, enabling them to catalyze reactions that are inaccessible to other organic dyes. beilstein-journals.org However, the photostability of some organic dyes can be superior. The choice of photocatalyst is therefore highly dependent on the specific requirements of the desired chemical transformation. The development of acridinium catalysts with enhanced stability, such as 9-mesityl-10-methylacridinium, has been a key area of research to overcome limitations of photobleaching. researchgate.netrsc.org

Chemiluminescence: Mechanisms and Advanced Analytical Reagent Development

Principles and History of Acridinium-Based Chemiluminescence

The phenomenon of chemiluminescence in acridinium (B8443388) compounds, a cornerstone of modern analytical chemistry, has a rich history rooted in the fundamental principles of light emission from chemical reactions. The journey began with the observation that certain acridine (B1665455) derivatives produce visible light when subjected to specific chemical conditions, most notably oxidation. This light emission is not a result of thermal energy (incandescence) but rather the generation of an electronically excited state product through a chemical reaction, which then decays to its ground state by releasing a photon.

The core structure, the acridinium ring, is an N-heterocyclic cation that serves as the chromophore. Early research identified that the reaction of acridinium salts with an oxidizing agent, typically in a basic medium, was necessary to trigger the light-emitting process. This fundamental discovery paved the way for the development of a wide array of acridinium-based chemiluminescent reagents. Over the decades, extensive research has been dedicated to elucidating the reaction mechanisms and optimizing the structure of acridinium compounds to enhance their light-emitting properties for various applications, particularly in immunoassays and other bioanalytical techniques. The 10-methylacridinium (B81027) moiety has been a central focus of these studies due to its favorable chemiluminescent characteristics.

Mechanistic Pathways of Light Emission in 10-Methylacridinium Systems

The emission of light from 10-methylacridinium systems is a multi-step process that involves the reaction with a peroxide reagent in an alkaline environment. The general mechanism, which has been the subject of extensive investigation, leads to the formation of an electronically excited product that is responsible for the observed chemiluminescence.

Role of Peroxide Reagents (e.g., Hydrogen Peroxide, KHSO₅)

Peroxide reagents, with hydrogen peroxide (H₂O₂) being the most common, are essential for the chemiluminescent reaction of 10-methylacridinium compounds. In an alkaline solution, hydrogen peroxide exists in equilibrium with its conjugate base, the hydroperoxide anion (HOO⁻). This anion is a potent nucleophile that initiates the light-emitting cascade.

The first step in the mechanistic pathway is the nucleophilic attack of the hydroperoxide anion on the electrophilic C9 carbon of the 10-methylacridinium ring. This addition reaction forms a transient, unstable intermediate, a 9-hydroperoxy-10-methylacridan. The presence of the base is crucial not only for the formation of the hydroperoxide anion but also to facilitate the subsequent steps of the reaction. Other peroxide sources, such as potassium peroxymonosulfate (B1194676) (KHSO₅), can also serve as the oxidant, providing the necessary peroxide species to initiate the reaction.

Intermediates and Excited Species Formation

Following the initial addition of the hydroperoxide anion, the resulting 9-hydroperoxy-10-methylacridan undergoes a series of transformations leading to the light-emitting species. The key intermediate in this pathway is a highly strained, four-membered ring compound known as a 1,2-dioxetanone.

The formation of the dioxetanone is believed to proceed through an intramolecular cyclization of the hydroperoxyacridan, often facilitated by the departure of a leaving group attached to the C9 position. This cyclic peroxide intermediate is energetically unstable and rapidly decomposes. The decomposition of the 1,2-dioxetanone is a concerted process that involves the cleavage of the oxygen-oxygen bond and the carbon-carbon bond of the four-membered ring. This decomposition is highly exothermic and releases sufficient energy to populate an electronically excited state of one of the products.

The product that becomes electronically excited is N-methylacridone. As the excited N-methylacridone returns to its more stable ground state, it releases the excess energy in the form of a photon of light, resulting in the characteristic chemiluminescence. The wavelength of the emitted light corresponds to the energy gap between the excited and ground states of the N-methylacridone molecule.

Influence of Substituents on Chemiluminescent Properties

The chemiluminescent properties of 10-methylacridinium systems, such as the intensity and duration of light emission (quantum yield) and the stability of the reagent, are highly dependent on the nature and position of substituents on the acridinium core and on any leaving group at the C9 position.

Effects of Leaving Group on Quantum Yield and Stability

For many analytical applications, the 10-methylacridinium core is functionalized at the C9 position with a leaving group, often a substituted phenyl ester. The electronic properties of this leaving group play a critical role in modulating the chemiluminescence. Electron-withdrawing groups on the phenyl ester can enhance the electrophilicity of the C9 carbon, potentially facilitating the initial attack by the hydroperoxide anion.

Furthermore, the pKa of the phenol (B47542) leaving group is a key determinant of the stability of the acridinium ester and the kinetics of light emission. A better leaving group (one with a lower pKa) can accelerate the decomposition of the dioxetanone intermediate, leading to a faster and more intense flash of light. However, this can also lead to decreased stability of the acridinium compound in aqueous solutions due to increased susceptibility to hydrolysis. Therefore, a balance must be struck between achieving a high quantum yield and maintaining sufficient stability for practical use.

While no specific data for a chloro leaving group on a 10-methylacridinium core is readily available, the principles governing other leaving groups would apply. A chloro group is a good leaving group, and it would be expected to facilitate the chemiluminescent reaction, although its direct attachment to the acridinium ring at the C9 position without a linker is not the typical configuration for acridinium-based chemiluminescent labels.

Steric and Electronic Effects of Substituents

Substituents directly on the acridinium ring also exert significant influence on the chemiluminescent properties through both steric and electronic effects. In the case of 9-Chloro-10-methylacridinium , the chlorine atom at the 9-position would have a profound impact.

Electronic Effects: Chlorine is an electronegative atom and would exert a strong electron-withdrawing inductive effect. This would increase the electrophilicity of the C9 carbon, making it more susceptible to nucleophilic attack by the hydroperoxide anion. This could potentially increase the rate of the initial step of the chemiluminescent reaction.

Steric Effects: The steric bulk of substituents near the reaction center at C9 can influence the rate of the reaction and the stability of the molecule. While a single chlorine atom is not exceptionally large, its presence directly at the reaction site could influence the approach of the nucleophile and the conformation of the intermediates.

The stability of the This compound cation itself is also a critical factor. While detailed experimental stability data for this specific compound is not available in the reviewed literature, the strong electron-withdrawing nature of the chlorine atom could influence its susceptibility to decomposition pathways other than the desired chemiluminescent reaction.

The following table summarizes the expected effects of a 9-chloro substituent based on established principles of acridinium chemistry.

| Property | Expected Influence of 9-Chloro Substituent | Rationale |

| Reactivity towards Peroxide | Increased | The electron-withdrawing nature of chlorine enhances the electrophilicity of the C9 carbon, facilitating nucleophilic attack. |

| Chemiluminescence Quantum Yield | Uncertain without experimental data | While reactivity may increase, the overall quantum yield depends on the efficiency of forming the excited state versus competing non-luminescent pathways. The nature of the direct C-Cl bond cleavage within the dioxetanone intermediate would be a key determinant. |

| Stability | Potentially decreased | The high reactivity of the C9 position due to the chloro substituent might lead to increased susceptibility to hydrolysis or other degradation pathways in aqueous media. |

Development of Novel Chemiluminescent Reagents for Analytical Applications

The field of analytical chemistry has been significantly advanced by the development of chemiluminescent (CL) reagents, which offer high sensitivity and low background interference. Among these, acridinium compounds have emerged as a prominent class of labels and indicators. While a vast body of research exists on acridinium esters and their derivatives, this section will focus on the specific, albeit less documented, compound This compound . Due to the limited direct research on this particular molecule, the discussion will draw upon the well-established principles of related acridinium compounds to infer its probable chemiluminescent behavior and potential applications.

Design of High-Efficiency Chemiluminescent Systems

The efficiency of a chemiluminescent system is paramount for its analytical utility and is primarily quantified by its chemiluminescence quantum yield. The design of highly efficient systems based on the acridinium core involves strategic molecular engineering to optimize the reaction pathway leading to light emission.

The general mechanism for chemiluminescence from acridinium compounds involves the reaction with an oxidant, typically hydrogen peroxide in an alkaline medium. This reaction proceeds through the formation of a transient, high-energy intermediate, which then decomposes to yield an electronically excited acridone (B373769) species. The subsequent relaxation of this excited state to the ground state results in the emission of light.

For acridinium derivatives, the nature of the substituent at the 9-position of the acridine ring plays a crucial role in the efficiency of the chemiluminescent reaction. In the case of This compound , the chlorine atom acts as a leaving group. The reaction is initiated by the nucleophilic attack of a hydroperoxide anion at the electrophilic C-9 position of the acridinium ring. This is followed by an intramolecular cyclization and subsequent expulsion of the leaving group, leading to the formation of a transient dioxetanone intermediate. The decomposition of this unstable intermediate generates the electronically excited N-methylacridone, which is the light-emitting species.

Research on related acridinium compounds, particularly acridinium esters, has provided valuable insights into optimizing chemiluminescence efficiency. The electronic nature and steric bulk of the leaving group significantly influence both the kinetics and the quantum yield of the light-emitting reaction. Electron-withdrawing groups can enhance the susceptibility of the C-9 position to nucleophilic attack, while bulky substituents can affect the stability of the reagent.

Interactive Table: Effect of Substituents on Acridinium Chemiluminescence (based on related compounds)

| Substituent at C-9 | General Effect on Chemiluminescence | Reference Compound Example |

| Phenyl Ester | Generally high quantum yields | Acridinium-9-carboxylic acid phenyl ester |

| Halogen (e.g., Chloro) | Acts as a leaving group, efficiency depends on reaction conditions | This compound (inferred) |

| Amino | Can be converted to a better leaving group for chemiluminescence | 9-Aminoacridines |

| Cyano | Can participate in chemiluminescent reactions | 9-Cyano-10-methylacridinium |

It is important to note that while the general mechanism is applicable, the specific quantum yield and reaction kinetics for This compound would require empirical determination.

Applications in Chemical Detection (e.g., Metal Ions)

While acridinium compounds are extensively used as labels in immunoassays and other biological assays, their direct application in the chemiluminescent detection of metal ions is not well-documented in the available scientific literature. The primary mechanism of acridinium chemiluminescence relies on an oxidative reaction that leads to the decomposition of the acridinium ring structure to the excited acridone.

A direct interaction of metal ions to either enhance or quench the chemiluminescence of This compound has not been reported. The development of a sensor for metal ions using this compound would likely require the incorporation of a specific metal-binding ligand (ionophore) into the acridinium structure. This ligand would, upon binding to a target metal ion, modulate the chemiluminescent reaction. For instance, metal ion binding could:

Enhance chemiluminescence: By facilitating the decomposition of the peroxy-intermediate or by altering the electronic environment of the emitter.

Quench chemiluminescence: By providing a non-radiative decay pathway for the excited state, for example, through energy transfer or electron transfer processes.

Currently, there are no specific examples in the literature demonstrating the use of This compound for the detection of metal ions. The potential for such applications remains a theoretical consideration that would necessitate further research and development in the design and synthesis of appropriately functionalized acridinium derivatives.

Computational and Theoretical Studies on 9 Chloro 10 Methylacridinium Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules like 9-chloro-10-methylacridinium. These methods allow for the detailed examination of electronic structure, which is crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground and Excited States

In the context of 9-substituted 10-methylacridinium (B81027) ions, DFT has been instrumental in understanding their photodynamics. researchgate.net The electrochemical and photophysical properties, which are key to their function in photoinduced electron transfer, can be determined and used to calculate the driving forces for these processes. researchgate.net Furthermore, DFT computations have been employed to study the thermodynamics and intermolecular interactions of 9-carboxy-10-methylacridinium salts, elucidating the formation of different crystalline forms. rsc.org

The application of DFT extends to the study of electron-transfer states. For the 9-mesityl-10-methylacridinium (B1239669) ion, DFT calculations have been crucial in understanding its exceptionally long-lived and high-energy electron-transfer state, which surpasses those found in natural photosynthetic systems. researchgate.net

Singly Occupied Molecular Orbital (SOMO) Analysis

While direct Singly Occupied Molecular Orbital (SOMO) analysis for this compound is not extensively detailed in the provided results, the study of related acridinium (B8443388) systems provides a strong basis for its relevance. In the context of photoinduced electron transfer in 9-substituted 10-methylacridinium ions, the formation of radical species is a key step. researchgate.netrsc.org The photolysis of the 9-mesityl-10-methylacridinium cation, for example, leads to the formation of an acridinyl radical. rsc.org

The characterization of such radical species involves understanding the distribution of the unpaired electron, which is described by the SOMO. The triplet electron transfer state, such as that observed in 9-mesityl-10-methylacridinium ion, involves both an oxidized donor and a reduced acridinium moiety, each with a SOMO that dictates their respective reactivity. researchgate.net The energy and localization of the SOMO are critical in determining the efficiency and lifetime of the charge-separated state.

Modeling Reaction Mechanisms and Transition States

Computational modeling plays a vital role in elucidating the pathways of chemical reactions involving this compound and its derivatives. By mapping out potential energy surfaces and identifying transition states, researchers can gain a deeper understanding of reaction kinetics and outcomes.

Intermolecular Interactions and Supramolecular Architecture

The way molecules of this compound interact with each other and with their environment is crucial for understanding their solid-state properties and their behavior in solution. Computational methods provide invaluable insights into these non-covalent interactions.

Crystal Lattice Energy Calculations

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. Crystal lattice energy calculations, often performed using force-field methods or DFT, can quantify the strength of these interactions and explain the observed crystal packing. researchgate.net For the related 9-carboxy-10-methylacridinium salts, such calculations have been used to explore the energetics of their crystalline structures. rsc.org These studies have revealed complex supramolecular architectures, including chains and layers stabilized by π-π stacking interactions and hydrogen bonds. researchgate.net

Hirshfeld Surface Analysis for Contact Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into close contact interactions between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, with the color intensity indicating the nature and strength of the intermolecular contacts.

In the analysis of 9-carboxy-10-methylacridinium chloride, various types of intermolecular contacts were identified and quantified. These interactions are crucial for the stability of the crystal lattice. The primary interactions observed include those between hydrogen atoms (H···H), carbon and hydrogen atoms (C···H), and oxygen and hydrogen atoms (O···H), which are characteristic of hydrogen bonding. researchgate.net

The relative contributions of the most significant intermolecular contacts for 9-carboxy-10-methylacridinium chloride are detailed in the table below. These percentages represent the proportion of the Hirshfeld surface involved in each type of contact.

Table 1: Relative Contributions of Intermolecular Contacts for 9-Carboxy-10-methylacridinium Chloride from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 47.9 |

| C···H/H···C | 34.2 |

| O···H/H···O | 13.7 |

| N···H/H···N | 0.6 |

Data derived from a study on a related acridinium compound. nih.gov

Solvation Models for Understanding Environmental Effects

The chemical behavior and stability of this compound in solution are significantly influenced by its surrounding environment, a phenomenon that can be investigated using solvation models. These computational models simulate the effect of a solvent on a solute molecule, providing insights into properties such as reactivity and spectral characteristics.

The environment, particularly the solvent, can have a profound impact on the electronic structure and reactivity of acridinium compounds. For instance, studies on 9-substituted 10-methylacridinium cations have shown that the solvent plays a crucial role in the kinetics and thermodynamics of reactions, such as the formation of pseudobases in aqueous solutions. researchgate.net The stability of the cation is influenced by a balance between steric interactions and the solvation of the resulting pseudobase. researchgate.net

A notable example of environmental effects is the solvatochromism exhibited by some acridinium derivatives. Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. A study on 9-mesityl-10-methylacridinium ion demonstrated its use as a solvatochromic sensor. rsc.org The fluorescence response of this compound is sensitive to the polarity of the solvent, the state of dispersion, and lone-pair–π interactions, resulting in different emission colors in various solvents. rsc.org This behavior underscores the importance of the immediate chemical environment on the photophysical properties of the acridinium core.

Computational solvation models, such as the Polarizable Continuum Model (PCM), are often employed to understand these environmental effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's properties in the presence of the solvent. By using such models, it is possible to predict how changes in the solvent environment will affect the electronic transitions and, consequently, the absorption and emission spectra of this compound.

The table below lists various solvents in which the behavior of related acridinium compounds has been studied, highlighting the diverse environments used to probe their properties.

Table 2: Solvents Used in the Study of 9-Substituted-10-methylacridinium Derivatives

| Solvent | Abbreviation |

|---|---|

| Water | H₂O |

| Absolute Ethanol | EtOH |

| Acetonitrile | MeCN |

| Dimethyl Sulfoxide | DMSO |

| Acetone | CO(Me)₂ |

| Dichloromethane | DCM |

| Trichloromethane | TCM |

| Tetrahydrofuran | THF |

| Toluene (B28343) | PhMe |

| Tetrachloromethane | CCl₄ |

Data compiled from a study on a solvatochromic acridinium sensor. rsc.org

By applying appropriate solvation models, researchers can gain a deeper understanding of how solvents like those listed above modulate the chemical and physical properties of this compound, which is essential for predicting its behavior in various applications.

Structure Activity Relationships and Design Principles for Functional Chemical Systems

Correlation Between Structural Modifications and Photophysical Characteristics

The photophysical behavior of the acridinium (B8443388) scaffold is highly sensitive to substitutions on the acridine (B1665455) ring. Modifications, particularly at the C2, C7, and C9 positions, can profoundly alter absorption and emission properties, quantum yields, and fluorescence lifetimes.

A key area of investigation has been the enhancement of light output in chemiluminescent acridinium esters. An empirical study established a direct correlation between the presence of electron-donating methoxy (B1213986) groups at the C2 and/or C-7 positions of the acridinium ring and increased light output. nih.gov This enhancement is a critical factor in developing high-sensitivity detection labels. For instance, in a direct comparison, an acridinium ester label incorporating these structural modifications produced double the light output of a conventional NSP-DMAE-HEG-NHS label under identical conditions. materwin.com

Furthermore, the substituent at the C9 position dictates the molecule's primary function. While a chlorine atom, as in 9-Chloro-10-methylacridinium, provides a reactive site for further synthesis, replacing it with a bulky group like a mesityl ring creates a photocatalyst with distinct properties. The 9-mesityl-10-methylacridinium (B1239669) ion exhibits a unique electron-transfer state with a significantly longer lifetime and higher energy compared to many other photosensitizers. nih.gov This structural change shifts its application from a chemiluminescent precursor to a photoredox catalyst.

Table 1: Impact of Structural Modifications on Acridinium Photophysical Properties This table is interactive. You can sort and filter the data.

| Structural Modification | Position(s) | Observed Effect | Reference |

|---|---|---|---|

| Addition of electron-donating methoxy groups | C2 and/or C7 | Increased chemiluminescent light output. | nih.gov |

| Substitution with a mesityl group | C9 | Creates a long-lived, high-energy electron-transfer state. | nih.gov |

| Attachment of a phenyl ester group | C9 | Enables chemiluminescence upon reaction with peroxide. | researchgate.net |

| Introduction of a fluorous tag | C9 (via ester) | Enhances chemiluminescence in mixed micellar systems. | rsc.org |

Tuning Redox Properties for Specific Catalytic Applications

The redox potential of the acridinium core can be precisely tuned through structural modifications, enabling its use as a highly efficient photocatalyst for specific chemical transformations. The 9-mesityl-10-methylacridinium cation serves as a prime example of this design principle. chemicalbook.com

This particular derivative has been identified as a potent photooxygenation catalyst. chemicalbook.com Its catalytic activity is versatile, demonstrating a capacity to operate through two distinct mechanisms depending on the substrate. When reacting with monoalkenes such as 1-methylcyclohexene, it follows a Type II photooxygenation pathway, generating singlet oxygen as the reactive species. researchgate.net However, when presented with more electron-rich molecules like naphthalene (B1677914) derivatives, the mechanism switches to an electron-transfer photooxygenation process. researchgate.net

This dual functionality as a sensitizer (B1316253) for both efficient singlet oxygen formation and electron-transfer reactions stems directly from the tailored redox properties conferred by the 9-mesityl group. researchgate.net This allows for the targeted degradation of substrates like polystyrene, which can be upcycled into valuable chemicals such as benzoic acid and formic acid under visible light irradiation. researchgate.net The ability to switch catalytic pathways based on the reaction partner highlights the sophisticated level of control achievable through rational molecular design.

Rational Design of Chemiluminescent Probes with Enhanced Performance

Acridinium esters are renowned as highly sensitive chemiluminescent labels used extensively in clinical diagnostics. nih.gov The rational design of these probes focuses on optimizing light output, stability, and utility in bioassays. nih.govresearchgate.net

The core design involves an acridinium nucleus linked to a leaving group, typically a phenyl ester, at the C9 position. materwin.com Light emission is triggered by reaction with alkaline hydrogen peroxide. rsc.org Key design strategies to enhance performance include:

Increasing Quantum Yield: As noted previously, adding electron-donating groups to the acridinium ring is a proven method to increase light output. nih.gov

Improving Hydrolytic Stability: While acridinium phenyl esters are effective, their stability in aqueous solutions can be a limitation. To address this, hydrolytically stable chemiluminescent compounds have been developed by replacing the phenyl ester moiety with N-sulfonylcarboxamides. materwin.com These compounds maintain similar emissive properties and triggering mechanisms but offer superior stability, making them suitable for automated, high-throughput diagnostic systems. materwin.com

Enhancing Solubility and Reducing Non-Specific Binding: For applications in immunoassays, the label's interaction with the biological matrix is critical. Incorporating hydrophilic functional groups, such as hexa(ethylene)glycol (HEG), into the linker arm of the acridinium ester generates labels that are both stable and effective at improving immunoassay sensitivity. nih.govmaterwin.com